molecular formula C10H10F2N2O B1527265 3-Amino-1-(2,6-difluorophenyl)pyrrolidin-2-one CAS No. 1249892-73-6

3-Amino-1-(2,6-difluorophenyl)pyrrolidin-2-one

Cat. No.: B1527265
CAS No.: 1249892-73-6
M. Wt: 212.2 g/mol
InChI Key: QSOYENTVGXAPRH-UHFFFAOYSA-N
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Description

3-Amino-1-(2,6-difluorophenyl)pyrrolidin-2-one is a chemical compound characterized by its unique structure, which includes an amino group, a pyrrolidinone ring, and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(2,6-difluorophenyl)pyrrolidin-2-one typically involves the reaction of 2,6-difluorophenylacetic acid with ammonia and a suitable reagent to form the pyrrolidinone ring. The reaction conditions include maintaining a controlled temperature and using a catalyst to facilitate the ring closure.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that involves the use of large-scale reactors and continuous flow systems to ensure efficiency and consistency. The process is optimized to minimize waste and maximize yield.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-(2,6-difluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted pyrrolidinones.

Scientific Research Applications

3-Amino-1-(2,6-difluorophenyl)pyrrolidin-2-one has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

3-Amino-1-(2,6-difluorophenyl)pyrrolidin-2-one is compared with other similar compounds, such as 3-Amino-3-(2,6-difluorophenyl)propanamide and N-(3-amino-2,6-difluorophenyl)acetamide. While these compounds share structural similarities, this compound is unique in its pyrrolidinone ring, which imparts distinct chemical and biological properties.

Comparison with Similar Compounds

  • 3-Amino-3-(2,6-difluorophenyl)propanamide

  • N-(3-amino-2,6-difluorophenyl)acetamide

This comprehensive overview highlights the significance of 3-Amino-1-(2,6-difluorophenyl)pyrrolidin-2-one in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.

Properties

IUPAC Name

3-amino-1-(2,6-difluorophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2N2O/c11-6-2-1-3-7(12)9(6)14-5-4-8(13)10(14)15/h1-3,8H,4-5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOYENTVGXAPRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1N)C2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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